molecular formula C12H18ClN3O3 B555009 (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride CAS No. 16010-98-3

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

Cat. No.: B555009
CAS No.: 16010-98-3
M. Wt: 287.74 g/mol
InChI Key: PFOYXOWPGRWPLS-MERQFXBCSA-N
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Description

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a methyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride typically involves the reaction of 4-nitrophenylamine with a suitable precursor under controlled conditions. One common method includes the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often involve solvent-free methods or the use of mild catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and environmental sustainability. Techniques such as catalytic hydrogenation and solvent-free reactions are employed to minimize waste and enhance efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity and function .

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOYXOWPGRWPLS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585198
Record name N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16010-98-3
Record name N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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